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Executive Summary
Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC

domain-containing family of histone demethylases. It plays a critical role in epigenetic

regulation by removing methyl groups from specific histone lysine residues, thereby influencing

chromatin structure and gene expression. KDM4C primarily targets trimethylated histone H3 at

lysine 9 (H3K9me3) and lysine 36 (H3K36me3), converting them to their dimethylated forms.[1]

[2] The removal of the repressive H3K9me3 mark is a key mechanism through which KDM4C

promotes transcriptional activation.[3][4] Aberrant expression and activity of KDM4C have been

implicated in the pathogenesis of numerous human diseases, most notably cancer, where it

often functions as an oncogene.[1][5][6] This guide provides a comprehensive overview of

KDM4C's function, its role in key signaling pathways, and the experimental methodologies

used to study it.

Core Mechanism of Action
KDM4C is a 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase.[7] Its catalytic activity is

centered within its JmjC domain. The primary mechanism by which KDM4C regulates gene

expression is through the demethylation of histone substrates.

Histone Demethylation: KDM4C specifically removes trimethyl groups from H3K9 and

H3K36.[8] The H3K9me3 mark is a canonical signal for heterochromatin formation and
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transcriptional repression. By erasing this mark, KDM4C facilitates a more open chromatin

state, allowing for the binding of transcription factors and the initiation of gene expression.[3]

[9]

Transcriptional Co-activation: Beyond its catalytic activity, KDM4C can be recruited to gene

promoters by transcription factors. For instance, it interacts with the androgen receptor (AR)

to promote the expression of AR-responsive genes.[1] It also requires activating transcription

factor 4 (ATF4) for the transcriptional activation of genes in the serine pathway.[10]

Non-Histone Substrates: Emerging evidence indicates that KDM4C can also demethylate

non-histone proteins. A notable example is the tumor suppressor p53. KDM4C can

demethylate p53 at lysine 372 (p53K372me1), which reduces p53 stability and suppresses

its pro-apoptotic functions.[5]
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Core catalytic function of KDM4C.

KDM4C Target Genes and Quantitative Effects
KDM4C regulates a wide array of genes involved in critical cellular processes such as cell

growth, proliferation, and metabolism. Its overexpression in cancer cells often leads to the

upregulation of oncogenes and genes that promote survival.
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Target Gene
Cellular
Process

Cancer Type
Quantitative
Effect of
KDM4C

Citation

MYC
Cell Cycle,

Proliferation

Glioblastoma,

Prostate Cancer

KDM4C

knockdown

significantly

decreases c-Myc

expression.

[3][5][11]

MDM2 p53 Regulation Glioblastoma

KDM4C

knockdown

decreases

MDM2 mRNA

levels.

[5]

VEGFA Angiogenesis

Non-Small Cell

Lung Cancer

(NSCLC)

KDM4C

promotes

HIF1α/VEGFA

signaling.

[8]

JAG1 Notch Signaling Colon Cancer

KDM4C is

required for β-

catenin-

dependent

transcription of

JAG1.

[12]

ZBTB25
Transcription

Regulation
B-cells

2.5-fold higher

expression in

individuals with

high KDM4C.

[3]

RNMT RNA Methylation B-cells

2.1-fold higher

expression in

individuals with

high KDM4C.

[3]

CXCL10 Immune

Response

Lung Cancer KDM4C inhibition

increases

H3K36me3 at

[13]
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the CXCL10

promoter,

enhancing its

transcription.

Serine Pathway

Genes

Amino Acid

Metabolism
General

KDM4C

epigenetically

activates

pathway genes

under normal

and serine-

deprived

conditions.

[6]

KDM4C Enzymatic
Activity &
Inhibition

Value Condition/Assay Citation

Km (H3K9me2

peptide)
443 ± 70 nM

High-Throughput

Mass Spectrometry

Assay

[14]

Km (2-oxoglutarate) 17.1 ± 0.9 µM

High-Throughput

Mass Spectrometry

Assay

[14]

Kd (Iron) 1.3 ± 0.4 µM

High-Throughput

Mass Spectrometry

Assay

[14]

IC50 (4-carboxy-2,2′-

dipyridine)
14 ± 2 µM

High-Throughput

Mass Spectrometry

Assay

[14]

IC50 (N-oxalylglycine) 84 ± 11 µM

High-Throughput

Mass Spectrometry

Assay

[14]

Stimulation by

H3K4me3

16-fold decrease in

Km for H3K9me3

In cis on peptide

substrates
[15]
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Involvement in Key Signaling Pathways
KDM4C is a crucial node in several signaling pathways that are frequently dysregulated in

cancer, contributing to tumorigenesis, proliferation, and survival.

Wnt/β-catenin Signaling
In glioblastoma and colon cancer, KDM4C is a downstream target of the Wnt pathway. Wnt

activation stabilizes KDM4C, leading to its accumulation in the nucleus. There, it is recruited to

the β-catenin/TCF4 transcription complex at Wnt target gene promoters, such as AXIN2 and

JAG1. By demethylating H3K9me3 at these promoters, KDM4C is required for their

transcriptional activation, thereby promoting cell proliferation and sphere formation.[9][12]
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KDM4C in the Wnt/β-catenin pathway.

HIF-1α Signaling in Hypoxia
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Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factor 1α (HIF-1α) is

stabilized. KDM4C acts as a co-activator for HIF-1α, promoting the transcription of its target

genes, including Vascular Endothelial Growth Factor A (VEGFA).[8] This signaling axis is

critical for tumor angiogenesis, providing tumors with the necessary blood supply for growth. In

some contexts, KDM4C itself is a transcriptional target of HIF-1, creating a positive feedback

loop.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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